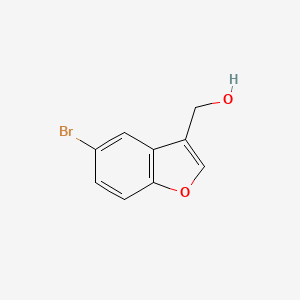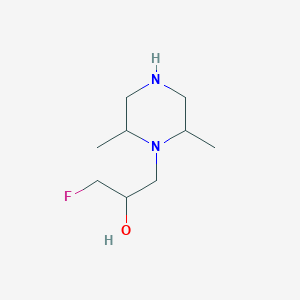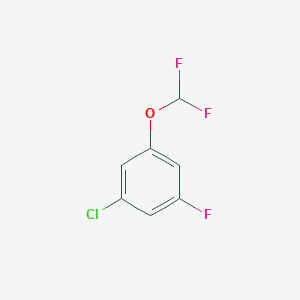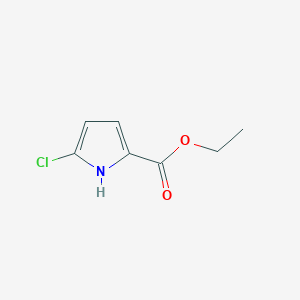
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine is an organic compound with a molecular formula of C9H12FNO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process. This involves reacting the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction and amination steps in a single process.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
科学研究应用
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine: The enantiomer of the compound, with a different three-dimensional arrangement.
1-(2-Fluoro-4-methoxyphenyl)ethanol: The corresponding alcohol, which can be converted to the amine.
2-Fluoro-4-methoxybenzaldehyde: The starting material for the synthesis of the compound.
Uniqueness
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for studying stereochemistry and its effects on molecular interactions.
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
(1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI 键 |
WZMIJZHSKHBAEZ-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C1=C(C=C(C=C1)OC)F)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)OC)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)



![3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13070550.png)



![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)



